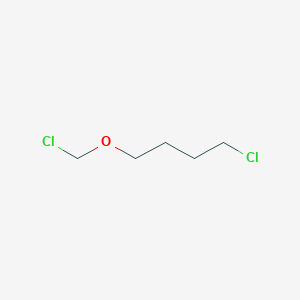![molecular formula C11H18N2O2 B6235680 (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine CAS No. 2734853-36-0](/img/no-structure.png)
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine (3R-1-tBuOCP) is an organic compound that has been studied for its potential applications in scientific research. It is an isocyanide, which is a type of organic compound that contains a carbon-nitrogen triple bond. This compound has been studied for its ability to act as a catalyst in a variety of reactions, as well as its potential applications in biochemical and physiological research. In
科学研究应用
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine has been studied for its potential applications in scientific research. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, the synthesis of heterocyclic compounds, and the synthesis of amines. In addition, it has been used in the synthesis of polymers and in the preparation of pharmaceuticals. It has also been used in the synthesis of drugs, such as antibiotics and antiviral agents.
作用机制
The mechanism of action of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine is not fully understood. However, it is believed that the compound acts as a catalyst by facilitating the formation of a bond between two molecules. This bond is formed through a reaction known as nucleophilic substitution, in which a nucleophile (an electron-rich molecule) reacts with an electrophile (an electron-deficient molecule). This bond formation is believed to be the key to the catalytic activity of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine are not well understood. However, studies have shown that the compound has the potential to affect the activity of enzymes, proteins, and other molecules in the body. In addition, it has been suggested that (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine may act as an anti-inflammatory agent and may have potential applications in the treatment of certain diseases.
实验室实验的优点和局限性
The use of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable molecule and is not prone to degradation. Furthermore, the compound is relatively non-toxic and can be handled safely in the laboratory.
However, there are also some limitations to the use of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the compound can be difficult to purify, which can make it difficult to obtain in a pure form. Finally, the compound can be difficult to store and handle due to its reactivity.
未来方向
The potential applications of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine are numerous, and there are many potential future directions for research. For example, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent and its potential applications in the treatment of certain diseases. In addition, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of other compounds, such as peptides, heterocyclic compounds, and polymers. Finally, further research could be conducted to explore the compound’s potential as an inhibitor of certain enzymes, proteins, and other molecules.
合成方法
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine can be synthesized using a variety of methods. One of the most common methods is the reaction of piperidine with tert-butyl isocyanate. This reaction can be carried out in a solvent such as dichloromethane or acetonitrile, and is typically performed at room temperature. Other methods of synthesis include the reaction of piperidine with tert-butyl chloroformate, as well as the reaction of piperidine with tert-butyl cyanide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine involves the protection of the amine group in piperidine, followed by the introduction of the isocyanate group. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine group, and the isocyanate group is introduced using phosgene.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Triethylamine", "Phosgene", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate and triethylamine in diethyl ether to form (tert-butoxy)carbonylpiperidine.", "Step 2: (tert-butoxy)carbonylpiperidine is then reacted with phosgene in methanol to form (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine." ] } | |
CAS 编号 |
2734853-36-0 |
产品名称 |
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine |
分子式 |
C11H18N2O2 |
分子量 |
210.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



